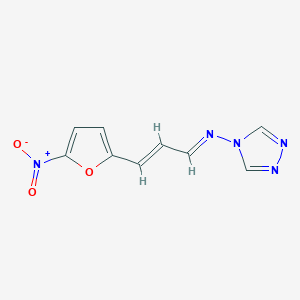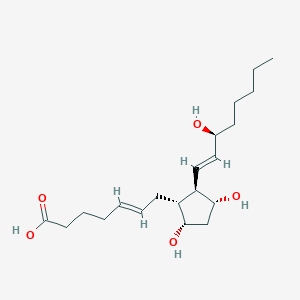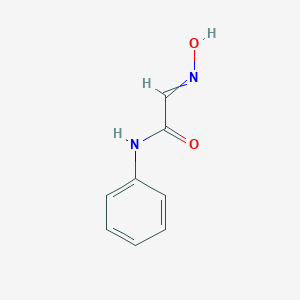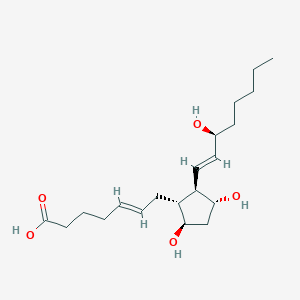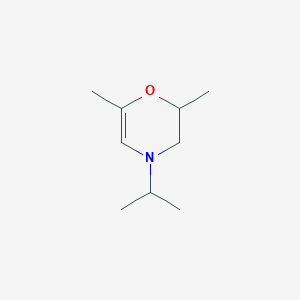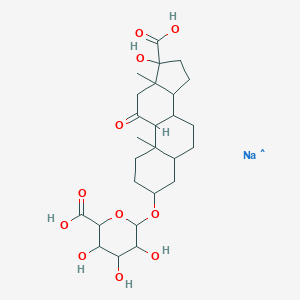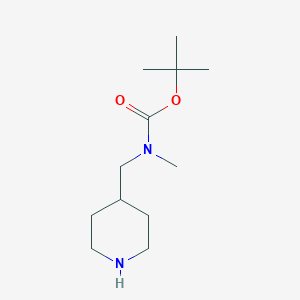![molecular formula C13H18O4 B160196 1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one CAS No. 1939-68-0](/img/structure/B160196.png)
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one, commonly known as DMPK, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPK is a ketone derivative of propiophenone that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of DMPK is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling, and inhibition of COX-2 can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
DMPK has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of DMPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPK in lab experiments is its relatively simple synthesis method. However, DMPK is not widely available and may be expensive to obtain. Additionally, further studies are needed to fully understand the limitations and potential side effects of using DMPK in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving DMPK. One area of interest is the potential anti-inflammatory and analgesic effects of DMPK in humans. Further studies are needed to determine the safety and efficacy of DMPK in humans. Another area of interest is the potential use of DMPK as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMPK.
Métodos De Síntesis
DMPK can be synthesized through various methods, including the reaction of 2,3-dihydroxypropyl bromide with 5-methylacetophenone, followed by the reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 5-methylacetophenone with 2,3-epoxypropyl bromide, followed by the reaction with sodium hydroxide and acetic anhydride. These methods result in the formation of DMPK as a white crystalline solid.
Aplicaciones Científicas De Investigación
DMPK has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, such as chiral ketones. It has also been used as a starting material for the synthesis of potential drug molecules. DMPK has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
1939-68-0 |
|---|---|
Nombre del producto |
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one |
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-[2-(2,3-dihydroxypropoxy)-5-methylphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O4/c1-3-12(16)11-6-9(2)4-5-13(11)17-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
Clave InChI |
SVLPMMGDCQBQJS-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
Sinónimos |
2'-(2,3-Dihydroxypropoxy)-5'-methylpropiophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




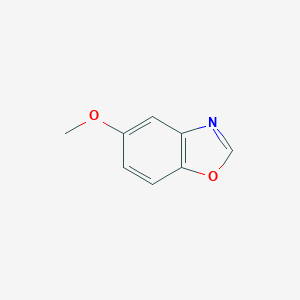
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
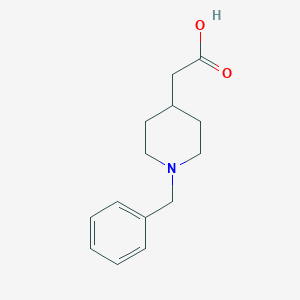
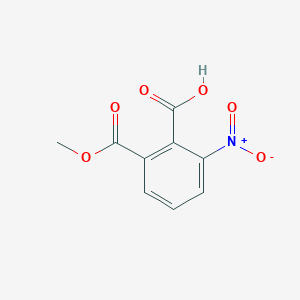
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
